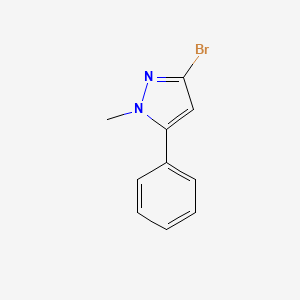

3-Bromo-1-methyl-5-phenyl-1H-pyrazole

Description

Contextualization within Pyrazole (B372694) Chemistry and Halogenated Heterocycles Research

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. wikipedia.orgnumberanalytics.com First described by German chemist Ludwig Knorr in 1883, pyrazoles are recognized for their diverse applications, including in the development of pharmaceuticals and agrochemicals. wikipedia.orgglobalresearchonline.net The substitution pattern on the pyrazole ring can significantly influence its chemical and physical properties.

Halogenated heterocycles, a class of compounds where one or more hydrogen atoms on a heterocyclic ring are replaced by a halogen, are of particular importance in medicinal chemistry. The introduction of a halogen atom, such as bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of the bromine atom in 3-Bromo-1-methyl-5-phenyl-1H-pyrazole makes it a valuable precursor for further chemical transformations, particularly through cross-coupling reactions.

Historical Trajectories and Milestones in the Study of this compound and Related Scaffolds

The synthesis of the pyrazole core has a rich history, with the Knorr synthesis, involving the condensation of β-diketones with hydrazines, being a foundational method established in 1883. wikipedia.orgnih.gov Over the decades, numerous methods for the synthesis of substituted pyrazoles have been developed, including 1,3-dipolar cycloadditions and multicomponent reactions. thieme-connect.comnih.govrsc.org

A significant milestone in the synthesis of compounds like this compound is the advent of palladium-catalyzed cross-coupling reactions. A documented synthesis of this compound involves the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. google.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically couples an organoboron compound with an organohalide. In the case of this compound, its synthesis has been reported from 3,5-dibromo-1-methyl-pyrazole and phenylboronic acid, showcasing the application of modern synthetic methodologies to create specifically substituted pyrazoles. google.com

Methodological Approaches Employed in the Investigation of this compound

The investigation and characterization of this compound rely on a suite of modern analytical techniques. These methods are essential for confirming the structure, purity, and properties of the synthesized compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. mdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product.

Column Chromatography: This is a standard purification technique used to isolate the desired compound from a reaction mixture.

Physicochemical Characterization:

Melting Point Determination: The melting point is a key physical property that provides an indication of the purity of a solid compound.

Below are tables summarizing key data for this compound and its related compounds.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Table 2: Related Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3,5-dibromo-1-methyl-pyrazole | C₄H₄Br₂N₂ | 239.90 |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-1-methyl-pyrazole |

| Phenylboronic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOUWJCVQRITNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Methyl 5 Phenyl 1h Pyrazole and Its Precursors

Direct Synthetic Routes to 3-Bromo-1-methyl-5-phenyl-1H-pyrazole

Direct synthetic approaches to this compound typically involve the sequential construction of the molecule, starting with the formation of the pyrazole (B372694) ring, followed by regioselective functionalization.

Cyclization Reactions in the Formation of the Pyrazole Core

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental to forming the pyrazole ring. A common strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of the 1-methyl-5-phenyl-1H-pyrazole core, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine is a key step.

The regioselectivity of this reaction is a critical consideration, as two isomeric products can be formed: 1-methyl-3-phenyl-5-methyl-1H-pyrazole and 1-methyl-5-phenyl-3-methyl-1H-pyrazole. The outcome is influenced by the reaction conditions, including the solvent and the nature of the substituents on both reactants. Studies have shown that the use of fluorinated alcohols as solvents can significantly enhance the regioselectivity of pyrazole formation. In some cases, the reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to a mixture of regioisomers that may be challenging to separate conicet.gov.ar.

| Reactant 1 | Reactant 2 | Product(s) | Notes |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | 1-Methyl-5-phenyl-3-methyl-1H-pyrazole and 1-Methyl-3-phenyl-5-methyl-1H-pyrazole | The ratio of isomers is dependent on reaction conditions. |

An alternative approach to the pyrazole core involves the reaction of α-benzotriazolylenones with methylhydrazine, which proceeds through a pyrazoline intermediate. Subsequent treatment with a base eliminates the benzotriazole group to yield the corresponding pyrazole, offering a regioselective route to 1-substituted pyrazoles.

Regioselective Bromination Strategies for the Pyrazole Ring System

Once the 1-methyl-5-phenyl-1H-pyrazole core is synthesized, the next step in a direct synthesis is the introduction of a bromine atom at the C3 position. Electrophilic bromination of the pyrazole ring is a common method. However, the regioselectivity of this reaction is paramount. Halogenation of pyrazoles with electrophilic reagents typically occurs at the 4-position unless it is already substituted. To achieve C3-bromination, strategic blocking of the C4 position or the use of specific reaction conditions may be necessary.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazoles. The reaction of N-substituted pyrazoles with NBS can lead to bromination at various positions, depending on the substrate and reaction conditions. For instance, the photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS has been reported to yield 4-bromo and 4,4-dibromo derivatives researchgate.net. To achieve C3-bromination on a 1,5-disubstituted pyrazole, the C4 position must be unreactive or the C3 position must be sufficiently activated.

| Substrate | Brominating Agent | Position of Bromination |

| N-substituted 3-methyl-2-pyrazolin-5-one | NBS (photochemical) | 4- and 4,4-di-bromo |

| Fused Heterocyclic N-Oxides | Tosic anhydride/TBAB | C2 (regioselective) |

N-Methylation Techniques in Pyrazole Synthesis

In a synthetic route where the pyrazole core is first brominated at the C3 position to yield 3-bromo-5-phenyl-1H-pyrazole, the subsequent step is N-methylation. The methylation of an unsymmetrical pyrazole can result in a mixture of N1 and N2 isomers. Achieving regioselective N1-methylation is crucial for the synthesis of the target compound.

The use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base is a common practice. The regioselectivity of the methylation can be influenced by the steric and electronic properties of the pyrazole ring and the reaction conditions. For instance, in the synthesis of tetra-substituted phenylaminopyrazoles, the methylation of a pyrazole precursor with methyl iodide in the presence of potassium carbonate was found to be regioselective nih.gov. Recent studies have also explored the use of sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1-selectivity in the methylation of pyrazoles acs.org.

| Pyrazole Substrate | Methylating Agent | Base | Regioselectivity |

| Substituted Pyrazole | Methyl Iodide | K2CO3 | Regioselective |

| Various Pyrazoles | α-Halomethylsilanes | KHMDS | High N1-selectivity |

Introduction of Phenyl Substituents via Specific Coupling Reactions

An alternative direct synthesis strategy involves starting with a pre-functionalized pyrazole core, such as 3,5-dibromo-1-methyl-1H-pyrazole, and selectively introducing the phenyl group at the C5 position. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids.

This approach would involve the reaction of 3,5-dibromo-1-methyl-1H-pyrazole with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling would depend on the relative reactivity of the C3 and C5 bromine atoms. In some cases, the reaction can proceed with high selectivity, allowing for the formation of the desired 5-phenyl derivative. For example, the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids has been studied to understand the order of substitution researchgate.net.

| Pyrazole Substrate | Coupling Partner | Catalyst | Product |

| 3,5-Dibromo-1-methyl-1H-pyrazole | Phenylboronic acid | Palladium catalyst | This compound |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes to this compound involve the synthesis of a precursor molecule that is subsequently transformed into the target compound through one or more functional group interconversions.

Precursor Synthesis and Subsequent Transformation

A notable indirect pathway is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromo group. This route would begin with the synthesis of 3-amino-1-methyl-5-phenyl-1H-pyrazole. This precursor can be synthesized and then subjected to diazotization using a nitrite source in the presence of a bromide salt to yield the desired this compound. This method has been described for the synthesis of N-methyl-3-bromo-5-methyl pyrazole, where a 3-amino pyrazole intermediate is utilized researchgate.net.

Another indirect approach involves the synthesis of a pyrazol-3-ol or pyrazole-3-carboxylic acid precursor. For instance, 1-methyl-5-phenyl-1H-pyrazol-3-ol could be synthesized and then converted to the 3-bromo derivative using a suitable brominating agent. Similarly, a 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid could potentially undergo a bromodecarboxylation reaction to introduce the bromine atom at the C3 position. The synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid from 3-methyl-5-bromopyrazole via an oxidation reaction has been reported, indicating the feasibility of such transformations within the pyrazole system.

| Precursor | Reaction | Product |

| 3-Amino-1-methyl-5-phenyl-1H-pyrazole | Sandmeyer Reaction | This compound |

| 1-Methyl-5-phenyl-1H-pyrazol-3-ol | Bromination | This compound |

| 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Bromodecarboxylation | This compound |

Strategic Use of Protecting Groups

In the synthesis of complex pyrazole derivatives, the strategic use of protecting groups is paramount to ensure regioselectivity and prevent unwanted side reactions. Protecting groups are temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org

For pyrazole synthesis, N-protecting groups are particularly important due to the presence of two nitrogen atoms in the heterocyclic ring. Common N-protecting groups for pyrazoles include the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups. arkat-usa.orgeurekaselect.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

An effective protecting group strategy is the use of orthogonal protecting groups . This approach allows for the selective deprotection of one group in a multi-protected molecule without affecting the others. For instance, a Boc group, which is acid-labile, can be used alongside a Cbz group, which is typically removed by hydrogenolysis. This orthogonality provides precise control over the synthetic sequence. organic-chemistry.orgwikipedia.org

In the context of synthesizing substituted pyrazoles, a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been utilized. This group can be transposed from one nitrogen to the other, a "SEM switch," which alters the reactivity of the C-3 and C-5 positions of the pyrazole ring, enabling sequential and regioselective C-arylation. nih.gov

The deprotection of these groups is a critical final step. For instance, the N-Boc group on pyrazoles can be selectively cleaved using sodium borohydride in ethanol at room temperature. arkat-usa.orgresearchgate.net Low-carbon alcohols like methanol or ethanol can be effective for the removal of the Cbz group from pyrazoles. eurekaselect.com

Table 1: Common Protecting Groups in Pyrazole Synthesis and Their Deprotection Methods

| Protecting Group | Abbreviation | Deprotection Reagent(s) |

| tert-Butoxycarbonyl | Boc | Acidic media, or NaBH4 in EtOH organic-chemistry.orgarkat-usa.orgresearchgate.net |

| Carboxybenzyl | Cbz | Hydrogenolysis, or low-carbon alcohols eurekaselect.com |

| 2-(trimethylsilyl)ethoxymethyl | SEM | Conditions allowing for transposition nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is a significant focus of modern chemical research, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles include the use of safer solvents, renewable raw materials, and energy-efficient methods.

Solvent-Free Reactions and Alternative Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For pyrazole synthesis, several solvent-free methods have been developed. For instance, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds can be achieved under microwave irradiation in the absence of a solvent, leading to high yields and short reaction times.

The use of alternative, environmentally benign media is another important strategy. Water is an ideal green solvent due to its non-toxic and non-flammable nature. The synthesis of pyrazole-4-carbonitrile derivatives has been successfully carried out in aqueous media using sodium chloride as a catalyst. nih.gov Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been employed in the synthesis of polysubstituted pyrazoles. mdpi.com

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pyrazole synthesis, various environmentally friendly catalysts have been investigated. Nano-ZnO has been shown to be an effective catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine. nih.gov Molecular iodine has been used as a metal-free catalyst for the synthesis of sulfonated pyrazoles. mdpi.com

The use of bio-organic catalysts and recyclable catalysts further enhances the sustainability of these synthetic routes. These catalysts not only promote the desired reactions but also minimize waste and environmental harm. researchgate.net

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods, including improved safety, scalability, and control over reaction parameters. nih.gov Continuous-flow processes allow for the rapid and efficient synthesis of highly substituted pyrazoles.

One notable application is the transition metal-free, continuous-flow synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. In this method, the in-situ generation of ynones from the reaction of terminal aryl alkynes with n-BuLi followed by coupling with acyl chlorides, and subsequent reaction with hydrazine derivatives, is carried out in a continuous flow reactor. This approach allows for the synthesis of N-unsubstituted and N-phenyl pyrazoles in moderate to good yields with a total residence time of around 70 minutes under mild conditions.

Another example is the two-step flow strategy for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. This process involves a copper-catalyzed homocoupling to form 1,3-diyne intermediates, which then react with hydrazine in a Cope-type hydroamination to yield the desired pyrazoles in very good yields.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing | Enhanced control over reaction parameters nih.gov |

| Safety | Potential for thermal runaways in exothermic reactions | Improved safety profile due to small reaction volumes nih.gov |

| Scalability | Can be challenging to scale up | Readily scalable by extending reaction time nih.gov |

| Efficiency | Often requires longer reaction times | Can lead to faster reactions and higher yields |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Core

Reactivity at Unsubstituted Positions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). In 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, the C4 position is the only unsubstituted carbon on the heterocyclic ring and is the primary site for electrophilic attack. quora.comrrbdavc.orgimperial.ac.uk This is because electrophilic attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org Attack at C4 proceeds through a more stable cationic intermediate, making it the kinetically and thermodynamically favored pathway for reactions such as nitration, halogenation, and Friedel-Crafts acylation. rrbdavc.orgscribd.com

Influence of Bromine and Phenyl Substituents on Electrophilic Reactivity

The rate and feasibility of electrophilic substitution at the C4 position are significantly modulated by the electronic properties of the substituents at positions 1, 3, and 5. nih.gov

N1-Methyl Group: This group is electron-donating through an inductive effect, which increases the electron density of the pyrazole ring and activates it towards electrophilic attack compared to an N-unsubstituted pyrazole.

C5-Phenyl Group: The phenyl ring is generally electron-withdrawing via an inductive effect due to the higher electronegativity of sp2 carbons. This effect tends to deactivate the pyrazole ring.

C3-Bromo Substituent: The bromine atom exerts a dual electronic effect. It has a strong -I (inductive) effect, which is electron-withdrawing and deactivates the ring towards electrophilic attack. It also has a +M (mesomeric or resonance) effect, where its lone pairs can be donated to the ring, but this is generally weaker than its inductive withdrawal.

Collectively, the presence of the deactivating bromo and phenyl groups makes electrophilic substitution on this compound more challenging compared to simpler alkyl-substituted pyrazoles. However, when reactions do occur, they are expected to be highly regioselective for the C4 position. academie-sciences.fr

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The bromine atom at the C3 position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions provide a powerful and general method for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position of the pyrazole.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. It is widely used to synthesize biaryl and vinyl-substituted pyrazoles. The general mechanism involves the oxidative addition of the bromopyrazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyrazole Analogs

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Na2CO3 | Dioxane | High |

| 2 | 4-(3-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF | N/A |

Data derived from analogous systems reported in the literature. quora.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C3-bromo position and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts and proceeds under mild conditions. acs.orgacs.org This method is invaluable for the synthesis of alkynylpyrazoles, which are important precursors for more complex molecules. The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination. acs.org Copper-free Sonogashira protocols have also been developed. scribd.com

Table 2: Representative Conditions for Sonogashira Coupling on Bromopyrazole Analogs

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | (Trimethylsilyl)acetylene | Pd(PPh3)4/CuI | Et3N | DMF | Moderate |

Data derived from analogous systems reported in the literature. scribd.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyrazole with a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has made this reaction highly general and tolerant of a wide range of functional groups. rrbdavc.orgchemrxiv.org The mechanism involves oxidative addition of the bromopyrazole to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination of the aminated pyrazole product. chemrxiv.org This method has been successfully applied to unprotected bromopyrazoles. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination on Bromopyrazole Analogs

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-1H-pyrazole | Morpholine | Pd precatalyst / tBuBrettPhos | LHMDS | Toluene | 85% |

| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | NaOtBu | Xylene | 80% |

Data derived from analogous systems reported in the literature. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is another potential pathway for displacing the bromo substituent. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. youtube.com For an SNAr reaction to be efficient, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. youtube.comresearchgate.net

In this compound, the pyrazole ring itself is electron-deficient relative to benzene, and the substituents contribute some electron-withdrawing character. However, the ring is not as strongly activated as classic SNAr substrates like dinitrohalobenzenes. Therefore, SNAr reactions on this compound would likely require highly potent nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures to proceed at a reasonable rate. The palladium-catalyzed cross-coupling reactions are generally more versatile and occur under milder conditions for this type of substrate.

Other Nucleophilic Displacements

Beyond palladium-catalyzed pathways and SNAr, direct displacement of the bromine atom can be considered. Such reactions typically require strong nucleophiles and may involve harsh conditions. For instance, reactions with azoles, such as pyrroles or other pyrazoles, can sometimes be achieved to form N-aryl linkages, although this often requires a catalyst or specific activation. nih.gov Similarly, displacement by simple nucleophiles like azide (B81097) or cyanide may be possible, often as a first step in a one-pot reaction sequence. nih.gov However, for substrates like this compound, these direct displacement methods are less common in the literature compared to the more reliable and high-yielding cross-coupling methodologies.

Metal-Mediated and Catalytic Transformations

The bromine atom at the 3-position of the pyrazole ring serves as a versatile handle for a variety of metal-mediated and catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Palladium-Catalyzed Reactions

Palladium catalysts are extensively utilized to functionalize this compound. The primary palladium-catalyzed reactions involving this substrate include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. While specific studies on this compound are not extensively detailed in the available literature, the Suzuki-Miyaura coupling of analogous 3-bromo-pyrazoles is well-documented. For instance, the coupling of various aryl and heteroaryl boronic acids with 3-bromo-pyrazolo[1,5-a]pyrimidines has been achieved in good to excellent yields. clockss.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, in the presence of a base. clockss.org The choice of catalyst and reaction conditions is crucial to avoid side reactions like debromination. clockss.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-pyrazoles

| Bromo-pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 85 | clockss.org |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 89 | clockss.org |

| 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | - | acs.org |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This palladium-catalyzed reaction is a valuable tool for the vinylation of aryl and heteroaryl halides. While direct examples with this compound are scarce, studies on other bromo-pyrazoles, such as 3-bromo-1-methyl-1H-indazole, demonstrate the feasibility of this transformation. researchgate.net A significant challenge in the Heck reaction of bromo-heteroarenes can be the competing debromination process. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide. The bromine atom at the 3-position of the pyrazole ring in this compound makes it a suitable substrate for this transformation. General methods for the Buchwald-Hartwig amination of 3-bromo-1H-pyrazoles have been developed, allowing for their coupling with a wide range of aliphatic and aromatic amines. bohrium.com These reactions typically utilize a palladium catalyst in combination with a suitable ligand and a base. mdpi.comnih.gov

Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles

| Bromo-heterocycle | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 70 | researchgate.net |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60 | nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an alternative and often complementary approach to palladium-catalyzed methods for the functionalization of aryl halides.

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that allows for the formation of C-O, C-S, and C-N bonds. nist.gov This reaction can be used to couple this compound with various nucleophiles such as alcohols, thiols, and amines. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. nist.gov However, the development of modern catalytic systems with various ligands has enabled these reactions to proceed under milder conditions with improved yields and functional group tolerance. For instance, the copper-catalyzed N-arylation of pyrazoles with aryl halides has been reported to proceed efficiently in the presence of ligands like L-proline.

Organometallic Reagents and their Application (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard or organolithium species, from this compound would offer a powerful avenue for further synthetic transformations.

Alternatively, halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, can be employed to generate the corresponding lithiated pyrazole. The lithiation of substituted pyrazoles has been reported, often occurring at the most acidic position. cdnsciencepub.com For 1-substituted pyrazoles where the 5-position is available, lithiation preferentially occurs at this site. However, in the case of this compound, the bromine at the 3-position could potentially undergo halogen-metal exchange. The resulting organolithium reagent would be a highly reactive intermediate for the introduction of various functional groups.

Ring-Opening and Rearrangement Reactions of the Pyrazole Nucleus

The pyrazole ring is generally considered a stable aromatic system, resistant to both oxidation and reduction. acs.org However, under certain conditions, ring-opening and rearrangement reactions can occur.

Specific investigations into the ring-opening and rearrangement reactions of this compound have not been extensively reported. Generally, pyrazole ring opening can be induced by strong bases, which can lead to deprotonation at the C3 position, initiating ring cleavage. acs.org Additionally, certain pyrazole derivatives, such as 1H-pyrazol-5-amines, can undergo oxidative ring-opening. The presence of the bromo and phenyl substituents on the pyrazole ring of the title compound would likely influence its propensity to undergo such reactions, but dedicated studies are required to elucidate the specific pathways and outcomes. Some pyrazole derivatives have been shown to undergo rearrangement upon thermolysis or photolysis, leading to the formation of other heterocyclic systems like imidazoles. However, the applicability of these rearrangements to this compound remains to be explored.

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions provides insights into the behavior of molecules under high-energy conditions.

There is limited specific information on the radical and photochemical transformations of this compound. However, general principles of radical chemistry suggest that the bromine atom could be a site for radical abstraction or that the pyrazole ring could participate in radical addition reactions. For instance, free-radical phenylation of 1-phenylpyrazole (B75819) has been shown to occur, with substitution happening on both the phenyl and pyrazole rings. fu-berlin.de

Photochemical reactions of pyrazoles can lead to interesting transformations. While not directly involving the title compound, studies on other pyrazole derivatives have shown that irradiation can induce dimerization or photocleavage. mdpi.com The presence of the bromine atom in this compound might influence its photochemical behavior, potentially leading to carbon-bromine bond cleavage and subsequent radical reactions. Further research is needed to explore the specific photochemical reactivity of this compound.

Acid-Base Chemistry and Tautomerism Studies Relevant to Reactivity

The acid-base properties and tautomeric equilibria of pyrazoles are fundamental to understanding their reactivity.

Acid-Base Chemistry: Pyrazoles are weakly basic heterocycles, with the pyridine-like nitrogen atom (N2) being the site of protonation. The basicity of the pyrazole ring can be influenced by the nature of its substituents. Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it. In this compound, the methyl group at the N1 position and the phenyl group at the C5 position will have an electronic effect on the basicity of the N2 atom. The bromine atom at the C3 position, being an electron-withdrawing group, is expected to reduce the basicity of the pyrazole ring compared to its non-brominated counterpart.

Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen can reside on either of the two nitrogen atoms. mdpi.com However, in this compound, the N1 position is substituted with a methyl group, which precludes annular tautomerism.

Another form of tautomerism, keto-enol tautomerism, is relevant for pyrazolones (pyrazol-5-ones). While this compound itself is not a pyrazolone (B3327878), understanding the tautomeric behavior of related pyrazolone systems can provide insights into the reactivity of the pyrazole core. For example, 1-phenyl-3-methyl-5-pyrazolone exists in different tautomeric forms (OH, CH, and NH forms) depending on the solvent. ias.ac.in This tautomerism can significantly influence the site of reaction in synthetic transformations.

Computational and Theoretical Investigations of 3 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations for 3-Bromo-1-methyl-5-phenyl-1H-pyrazole help in understanding its stability, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. For this compound, the EPS map shows regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atoms of the pyrazole (B372694) ring and the bromine atom are typically associated with negative potential, making them likely sites for interactions with electrophiles. The hydrogen atoms of the methyl and phenyl groups exhibit positive potential. This charge distribution is critical in understanding intermolecular interactions and the molecule's binding behavior.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. A lower chemical hardness and higher chemical softness indicate greater reactivity. Local reactivity indices, like Fukui functions, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the carbon atom attached to the bromine is often a site of interest for such analyses.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are explored through conformational analysis and molecular dynamics simulations.

The orientation of the phenyl group relative to the pyrazole ring is a key conformational feature. Due to steric hindrance between the phenyl group and the substituents on the pyrazole ring, there is a rotational barrier. The most stable conformation typically involves a non-planar arrangement where the phenyl ring is twisted out of the plane of the pyrazole ring. The angle of this twist is determined by a balance of steric repulsion and electronic stabilization from conjugation. Computational studies can quantify the energy barriers for this rotation, providing insight into the molecule's flexibility.

The surrounding environment, particularly the solvent, can significantly influence the conformation and dynamics of a molecule. Molecular dynamics simulations in different solvents can reveal how intermolecular interactions affect the preferred conformation of this compound. In polar solvents, conformations that enhance the molecule's dipole moment may be favored. These simulations provide a dynamic picture of how the molecule behaves in a solution, which is crucial for understanding its behavior in biological systems or chemical reactions.

Derivatization and Analogues of 3 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Synthesis of Pyrazole (B372694) Derivatives with Modified Substituents

The chemical architecture of 3-bromo-1-methyl-5-phenyl-1H-pyrazole offers several sites for synthetic modification. The bromine atom at the 3-position is a key functional handle for cross-coupling reactions, while the phenyl ring and the pyrazole C4-position are amenable to electrophilic substitution. The N-methyl group also presents opportunities for derivatization.

Functionalization at the Phenyl Moiety

The phenyl group at the C5-position of the pyrazole ring is a prime site for introducing chemical diversity. Standard aromatic substitution reactions can be employed to append various functional groups, thereby modulating the molecule's steric and electronic properties.

One common transformation is nitration . The nitration of related structures like 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid has been shown to proceed selectively at the para-position of the phenyl ring. rsc.org Applying this to this compound would likely yield the corresponding 5-(4-nitrophenyl) derivative. Further nitration could introduce nitro groups at other positions or on the other phenyl ring in diphenylpyrazole analogs. rsc.org

Another powerful method for functionalizing the phenyl ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling . wikipedia.orglibretexts.org This would first require the introduction of a halide (e.g., bromine or iodine) onto the phenyl ring. The resulting aryl halide can then be coupled with a variety of boronic acids or their esters to form new carbon-carbon bonds. This strategy allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and other aryl groups. nih.govorganic-chemistry.org For instance, a hypothetical bromo-functionalized phenyl ring on the pyrazole scaffold could be coupled with phenylboronic acid to create a biphenyl (B1667301) moiety. researchgate.net

| Reaction Type | Reagents & Conditions | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | Introduction of a nitro group (-NO2) at the para-position of the phenyl ring. | rsc.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Formation of a C-C bond, linking a new aryl or alkyl group to the phenyl ring (requires prior halogenation of the phenyl ring). | wikipedia.orgresearchgate.net |

Modifications of the Methyl Group

While the N-methyl group is generally stable, its modification can be a key step in exploring structure-activity relationships. The primary strategies involve N-demethylation followed by re-alkylation.

N-alkylation of pyrazoles is a well-established process, typically proceeding under basic conditions with an alkyl halide. semanticscholar.org For the target compound, this would first necessitate the removal of the existing methyl group. While direct N-demethylation of N-methyl-pyrazoles can be challenging, various methods exist for N-dealkylation in heterocyclic chemistry. Once the N-H pyrazole is obtained, it can be treated with a base and a variety of electrophiles to introduce new substituents. For example, reacting the de-methylated pyrazole with different alkyl or benzyl (B1604629) halides would yield a library of N-substituted analogues. More advanced methods, such as using trichloroacetimidates as alkylating agents under acidic conditions, can also provide access to N-alkylated pyrazoles. semanticscholar.orgmdpi.com Recent developments have also focused on achieving selective N-methylation using sterically bulky α-halomethylsilanes as masked methylating reagents, which could be adapted for re-methylation with isotopic labels or for introducing more complex alkyl groups. acs.orgnih.govresearcher.life

| Reaction | General Approach | Reagents & Conditions | Reference |

|---|---|---|---|

| N-Demethylation | Removal of the methyl group to yield the N-H pyrazole. | Various demethylating agents (specific examples for this substrate are not widely reported). | N/A |

| N-Alkylation | Introduction of a new alkyl or aryl group onto the pyrazole nitrogen. | Base (e.g., NaH), alkyl halide (e.g., R-Br); or Trichloroacetimidate electrophiles with an acid catalyst. | semanticscholar.orgmdpi.com |

Introduction of Additional Substituents on the Pyrazole Ring

The pyrazole ring itself can be further functionalized, with the C4-position being the most common site for electrophilic substitution. nih.gov

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) at the C4-position. researchgate.netrsc.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. researchgate.netijpcbs.com The resulting 4-formylpyrazole is a valuable intermediate that can be further elaborated into other functional groups.

Halogenation at the C4-position can also be readily achieved. For instance, reaction with N-bromosuccinimide (NBS) or bromine can introduce a bromine atom at C4. This second bromine atom can then serve as another handle for subsequent cross-coupling reactions, allowing for the creation of highly substituted pyrazole systems.

| Reaction Type | Position | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | C4 | POCl3, DMF | 4-Formyl-3-bromo-1-methyl-5-phenyl-1H-pyrazole | researchgate.netrsc.org |

| Bromination | C4 | N-Bromosuccinimide (NBS) | 3,4-Dibromo-1-methyl-5-phenyl-1H-pyrazole |

Design Principles for Novel Pyrazole Scaffolds Based on this compound

The design of novel compounds based on the this compound scaffold is often guided by principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. mdpi.comacs.orgnih.gov The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties for a specific biological target.

Bioisosteric Replacement : A common strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore new interactions with a target protein. The bromine atom at C3 could be replaced with other groups of similar size, such as a trifluoromethyl group, or with groups that can act as hydrogen bond acceptors or donors. acs.org

Exploration of Chemical Space : The core scaffold serves as a starting point for exploring the surrounding "chemical space." By systematically adding substituents at different positions (C4, the phenyl ring, the N-methyl position), chemists can probe how changes in size, electronics, and hydrogen bonding potential affect biological activity. For instance, in the development of kinase inhibitors, the pyrazole ring often serves as a central scaffold that correctly orients substituents to fit into the ATP-binding pocket of the enzyme. mdpi.comrsc.orgnih.gov Modifications to the phenyl ring or the introduction of groups at C4 can be used to target specific sub-pockets and achieve selectivity for one kinase over another. mdpi.com

Structure-Activity Relationship (SAR) Analysis : SAR is a key principle where the biological activity of a series of related compounds is correlated with their chemical structure. For the pyrazole scaffold, SAR studies have been crucial in developing potent antagonists for cannabinoid receptors. acs.orgnih.gov These studies revealed that specific substitutions at the C1, C3, and C5 positions were critical for high affinity and selectivity. For example, a para-substituted phenyl ring at the C5-position was found to be important for potent activity. acs.org Such findings provide a rational basis for designing new analogues of this compound for various therapeutic targets.

Libraries and Combinatorial Chemistry Approaches for Pyrazole Analogues

To efficiently explore the vast chemical space around the pyrazole scaffold, modern drug discovery often employs combinatorial chemistry and the synthesis of compound libraries. nih.govstanford.eduacs.org These techniques allow for the rapid generation of a large number of structurally related compounds in a parallel or automated fashion.

Parallel Synthesis : In this approach, a common intermediate, such as this compound, is reacted with a diverse set of building blocks in separate reaction vessels. For example, the bromine at the C3 position can be used in Suzuki coupling reactions with a library of different boronic acids to generate a wide range of 3-aryl or 3-alkyl pyrazoles. nih.gov Similarly, if the N-methyl group is removed, the resulting N-H pyrazole can be reacted with a library of alkyl halides to create diverse N-substituted analogues.

Automated Microreactor Systems : The synthesis of pyrazole libraries can be accelerated using automated microreactor systems. nih.gov These systems allow for the sequential synthesis of multiple analogues in a microfluidic chip, using very small quantities of reagents. This high-throughput approach is ideal for quickly generating a library of compounds for initial biological screening.

Library Design : The design of a combinatorial library is crucial for its success. The choice of building blocks is often guided by computational methods to ensure chemical diversity and "drug-like" properties. The goal is to create a library that covers a wide range of physicochemical properties (e.g., size, polarity, charge) to maximize the chances of finding a "hit" in a biological screen. Pyrazole-based libraries have been successfully used to identify inhibitors for a variety of enzymes and receptors. acs.org

The combination of a versatile starting scaffold like this compound with the power of combinatorial chemistry provides a robust platform for the discovery of new chemical entities with valuable biological properties.

Advanced Applications and Functional Roles in Chemical Research

Applications in Materials Science Research

The pyrazole (B372694) ring system is a cornerstone in the development of novel materials due to its structural rigidity, aromaticity, and ability to engage in various intermolecular interactions. The specific substitution pattern of 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, featuring a reactive bromine atom and a bulky phenyl group, makes it a particularly useful building block for creating functional organic materials and coordination complexes.

The pyrazole nucleus is a well-established motif in the design of ligands for coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, a property that is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers. In this compound, the N2 nitrogen atom is a primary coordination site. The presence of the phenyl group at the C5 position can influence the steric and electronic environment of the metal center, while the bromine atom at the C3 position can be retained for its electronic influence or used as a handle for post-synthetic modification. Pyrazole-based heterocyclic ligands are integral to developing new synthetic methods and studying structure-reactivity relationships in organic compounds. nih.gov

Table 1: Potential Coordination Characteristics of this compound

| Feature | Role in Coordination Chemistry | Potential Impact |

| Pyrazole Core | Primary metal-binding site via N2 atom. | Forms stable metal-ligand bonds, creating the backbone of coordination complexes. |

| Phenyl Group (C5) | Introduces steric bulk and π-system. | Influences the geometry and solubility of the resulting complex; can participate in π-stacking interactions. |

| Bromo Group (C3) | Modifies electronic properties; acts as a synthetic handle. | Alters the Lewis basicity of the nitrogen atoms; allows for further functionalization of the coordinated ligand. |

| Methyl Group (N1) | Blocks one nitrogen coordination site. | Ensures monodentate coordination through the N2 atom, providing directional control in ligand design. |

As a "building block," this compound is a valuable precursor for a wide range of advanced organic materials. chemicalbook.comchemscene.com The bromine atom is a key functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, leading to the creation of complex molecular architectures. These derivatives are explored for applications in fields like organic electronics (e.g., organic light-emitting diodes - OLEDs) and as components of functional polymers. The inherent thermal stability and aromatic nature of the pyrazole core contribute positively to the properties of the final materials.

Role as a Chemical Probe and Mechanistic Study Tool in Biological Systems

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govijpsr.com Beyond its direct therapeutic potential, this compound and its derivatives serve as powerful tools for probing biological systems at the molecular level. They are used to investigate protein-ligand interactions, modulate biochemical pathways, and identify new biological targets.

The specific three-dimensional structure of pyrazole derivatives allows them to fit into the binding pockets of proteins, enabling detailed studies of molecular recognition events. Molecular docking and structural biology studies on related pyrazole-containing molecules reveal how the different parts of the scaffold contribute to binding affinity and selectivity.

For instance, in studies of small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, the pyrazole ring has been shown to be a critical component for binding. acs.org Molecular docking analyses demonstrate that the pyrazole ring can engage in specific, stabilizing interactions with key amino acid residues in the target protein. acs.org These interactions often include:

π-π Stacking: The aromatic pyrazole ring interacts with the side chains of aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe). In one study, a pyrazole ring engaged in a π–π interaction with Tyr56 of the PD-L1 protein. acs.org

π-Anion Interactions: The electron-rich π-system of the pyrazole ring can interact favorably with negatively charged residues such as aspartate (Asp) or glutamate (B1630785) (Glu). An interaction between a pyrazole ring and Asp122 has been observed, stabilizing the ligand-protein complex. acs.org

Similarly, docking simulations of 5-phenyl-1H-pyrazol derivatives as inhibitors of the BRAFV600E kinase show that the phenyl group and the pyrazole core fit into the active site, forming crucial interactions that underpin their inhibitory activity. rsc.org These studies provide a molecular-level blueprint for designing more potent and selective inhibitors.

Pyrazole derivatives are widely used as scaffolds for the development of enzyme inhibitors, which in turn serve as tools to study the function of specific biochemical pathways. By inhibiting a key enzyme, researchers can observe the downstream effects on cellular processes, helping to elucidate the enzyme's role in health and disease.

Table 2: Examples of Pyrazole Derivatives in Enzyme Inhibition and Pathway Modulation

| Target Enzyme/Pathway | Example Pyrazole Scaffold | Molecular-Level Insight | Reference |

| BRAFV600E Kinase | 5-phenyl-1H-pyrazol derivatives | Inhibit the constitutively active RAF–MEK–ERK signaling cascade, which is crucial for cell cycle progression and is often dysregulated in cancer. | rsc.org |

| Monoamine Oxidase (MAO) | 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Act as inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters, providing tools to study neurochemical pathways. | nih.gov |

| Interleukin-6 (IL-6) & TNF-α | 3,5-diaryl pyrazole derivatives | Inhibit the production of pro-inflammatory cytokines, allowing for the study of inflammatory signaling pathways at the molecular level. | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Pyrazole derivatives | Show effective ACE-inhibitory activity, providing a chemical tool to probe the renin-angiotensin system involved in blood pressure regulation. | nih.gov |

The ability to systematically modify the pyrazole core, for example by changing the substituents at the C3, C5, and N1 positions, allows for the fine-tuning of inhibitory potency and selectivity, making these compounds ideal for mechanistic studies.

In chemical biology, small molecules are used to perturb and study biological systems. This compound, as a reactive intermediate, is a starting point for creating libraries of more complex molecules. These libraries can be screened against cells or protein lysates to identify novel biological targets. The bromine atom is particularly useful in this context, as it can be used to attach affinity tags or photo-crosslinking groups. These modified probes can bind to their target protein, which can then be isolated and identified using proteomic techniques.

Furthermore, the pyrazolone (B3327878) derivative edaravone (B1671096) (also known as PMP) is used as a chemical reagent to derivatize monosaccharides, enabling their detection and analysis. researchgate.net This application highlights how the pyrazole core can be used to react with biological molecules to facilitate their study, a key strategy in chemical biology for understanding the composition and structure of complex biological samples. researchgate.net The development of potent and selective pyrazole-based inhibitors for targets like BRAFV600E and PD-L1 not only provides potential therapeutic leads but also validates these proteins as drug targets and provides chemical tools for their further investigation. acs.orgrsc.org

Catalysis and Organocatalysis Utilizing Pyrazole Scaffolds

The inherent electronic properties and structural versatility of the pyrazole ring make it a valuable component in the design of catalysts. chemscene.com While specific catalytic applications of this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has seen significant utilization in both metal-catalyzed and organocatalytic transformations.

Pyrazole-Based Ligands in Metal Catalysis

Pyrazole derivatives are widely employed as ligands in transition-metal catalysis due to their ability to form stable complexes with a variety of metals. The nitrogen atoms of the pyrazole ring act as effective coordination sites. The substituents on the pyrazole ring, such as the bromo, methyl, and phenyl groups in the title compound, can be strategically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.govresearchgate.net

For instance, rhodium complexes bearing pyrazole-based ligands have been utilized in C-H functionalization reactions, such as the oxidative coupling of alkenes with 3-aryl-5-R-pyrazoles. researchgate.net The specific substituents on the pyrazole ring play a crucial role in the efficiency and regioselectivity of these transformations. While direct studies on this compound as a ligand are limited, its structure suggests potential for similar applications. The bromo substituent, for example, could be a site for further functionalization through cross-coupling reactions to generate more complex ligands. nih.gov

Table 1: Examples of Pyrazole-Based Ligands in Metal Catalysis

| Pyrazole Ligand Derivative | Metal | Catalytic Application | Reference |

| 3-Aryl-5-methylpyrazole | Rhodium | C-H Olefination | researchgate.net |

| 1-Aryl-3-CF3-pyrazoles | Palladium | Suzuki-Miyaura Coupling | nih.gov |

| 1-Aryl-3-CF3-pyrazoles | Copper | Sonogashira Coupling | nih.gov |

This table presents examples of related pyrazole derivatives used in metal catalysis to infer the potential applications of this compound.

Role as Organocatalysts or Promoters

In the realm of organocatalysis, pyrazole derivatives have emerged as effective catalysts for a variety of asymmetric transformations. researchgate.net Their ability to act as both hydrogen-bond donors and acceptors allows them to activate substrates and control stereoselectivity. While there is no specific literature detailing the use of this compound as an organocatalyst, related pyrazolone derivatives have been successfully used in reactions like Michael additions. researchgate.net

The structural framework of this compound, particularly the N-H free pyrazole tautomer if accessible, could potentially participate in hydrogen bonding interactions, making it a candidate for development as an organocatalyst. Further functionalization of the phenyl ring could also introduce additional catalytic moieties.

Applications in Agrochemical Research (focus on mechanism of action)

The primary mode of action for many phenylpyrazole insecticides is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. By blocking this channel, these compounds inhibit the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect.

Structure-Activity Relationships for Crop Protection Agents

The efficacy of phenylpyrazole-based agrochemicals is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications to the this compound structure could influence its potential as a crop protection agent.

For example, studies on other N-phenylpyrazole derivatives have shown that the introduction of electron-withdrawing groups on the phenyl ring can enhance insecticidal activity. acs.org The bromo substituent at the 3-position of the pyrazole ring in the title compound is an electron-withdrawing group, which could contribute positively to its insecticidal potential. Furthermore, the nature of the substituent at the 5-position of the pyrazole ring is also critical.

Research on other pyrazole derivatives has demonstrated herbicidal and antifungal activities. For instance, certain pyrazole derivatives containing phenylpyridine moieties have shown moderate herbicidal activity against weeds like Digitaria sanguinalis and Abutilon theophrasti. nih.govresearchgate.net Similarly, some N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have exhibited moderate antifungal activity against phytopathogenic fungi. nih.gov

Table 2: Herbicidal Activity of Related Phenylpyrazole Derivatives

| Compound | Weed Species | Inhibition (%) at 150 g a.i./hm² (Post-emergence) | Reference |

| Phenylpyridine-pyrazole derivative 6a | Digitaria sanguinalis | 50-60 | nih.gov |

| Phenylpyridine-pyrazole derivative 6c | Abutilon theophrasti | 50-60 | nih.gov |

| Phenylpyridine-pyrazole derivative 6a | Eclipta prostrata | > Pyroxasulfone | nih.gov |

This table showcases the herbicidal activity of related pyrazole compounds, suggesting the potential for similar applications for this compound.

Molecular Interactions with Pest Targets

The molecular interactions between phenylpyrazole insecticides and their target sites are crucial for their biological activity. For insecticides targeting the GABA receptor, the binding affinity is determined by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions between the insecticide molecule and the amino acid residues lining the chloride channel.

Molecular modeling and simulation studies on known phenylpyrazole insecticides can help predict the potential binding mode of this compound. The phenyl group likely engages in hydrophobic interactions within a specific pocket of the receptor, while the pyrazole ring and its substituents can form key hydrogen bonds and other electrostatic interactions that stabilize the complex and block the channel. The specific positioning of the bromo and methyl groups on the pyrazole ring, along with the phenyl group at the 5-position, would dictate the precise nature of these interactions and, consequently, the compound's insecticidal potency.

Future Directions and Emerging Research Avenues for 3 Bromo 1 Methyl 5 Phenyl 1h Pyrazole

Novel Synthetic Strategies and Methodological Advancements

The synthesis of polysubstituted pyrazoles like 3-bromo-1-methyl-5-phenyl-1H-pyrazole has traditionally relied on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov However, future research is focused on developing more efficient, regioselective, and environmentally benign methodologies.

Emerging strategies are moving beyond classical methods to improve efficiency and access to complex derivatives. Key areas of advancement include:

One-Pot and Multicomponent Reactions (MCRs): MCRs are being developed to generate intermediate reagents in situ, which simplifies procedures, reduces waste, and saves time. mdpi.com For instance, innovative one-pot syntheses of 1-aryl-3,4,5-substituted pyrazoles have been achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature, yielding products in high yields (59% to 98%). mdpi.com

Flow Chemistry: Flow chemistry is emerging as a powerful alternative to conventional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, ensuring a safer and more efficient production of pyrazole (B372694) derivatives. mdpi.comacs.org

Advanced Catalysis: The use of novel catalysts is a significant area of research. Nano-ZnO catalysts have been employed for the efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazoles. mdpi.com Similarly, palladium-catalyzed coupling and annulation strategies have enabled the one-pot synthesis of a wide array of 3-aryl/vinyl-1H-pyrazoles from readily available precursors. researchgate.net

Energy-Assisted Synthesis: Techniques such as microwave (MW) and ultrasound (US) assisted organic synthesis are being utilized to reduce solvent quantities, shorten reaction times, and simplify purification processes. mdpi.com

Post-functionalization Strategies: Instead of building the substituted ring from scratch, methods involving the direct functionalization of a pre-formed pyrazole core are gaining traction. mdpi.com For example, bromination of a pyrazole ring using N-bromosuccinimide (NBS) is a common and effective method for introducing a bromine atom, which can then serve as a handle for further diversification. mdpi.com

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| One-Pot Synthesis | High efficiency, reduced waste, time-saving | Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles | mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, precise control | Safe generation of pyrazoles from tetrazoles | mdpi.com |

| Nano-Catalysis | Environmentally friendly, high efficiency | Synthesis of 1,3,5-substituted pyrazoles using nano-ZnO | mdpi.com |

| Microwave/Ultrasound | Reduced reaction time and solvent use | General pyrazole synthesis | mdpi.com |

Exploration of Unconventional Reactivity Patterns

Future research will increasingly focus on leveraging the inherent reactivity of the this compound scaffold in novel ways. The bromine atom at the C3 position is a key functional handle, making the compound a versatile intermediate for a variety of transformations, particularly cross-coupling reactions. mdpi.com

Emerging areas of exploration include:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is established, future work will likely explore a broader range of palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. mdpi.commdpi.com The strategic incorporation of the bromo group provides a gateway for synthesizing complex molecules that would be otherwise difficult to access.

C-H Functionalization: Direct functionalization of C-H bonds on the phenyl ring or even the pyrazole ring itself represents a powerful, atom-economical strategy. Research into regioselective C-H activation will allow for the late-stage modification of the pyrazole scaffold, enabling rapid generation of diverse compound libraries.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers mild and selective methods for functionalization. acs.org Accelerated serendipity, an approach using automated high-throughput screening, can uncover previously unknown photoredox transformations, which could be applied to pyrazole scaffolds to discover new reactivity. acs.org

Ring Contraction/Expansion: Innovative methods, such as iodine-promoted cascade reactions, can lead to the synthesis of functionalized pyrazoles through ring contraction of larger heterocyclic systems. ijpsjournal.com Exploring such unconventional pathways could lead to novel pyrazole structures with unique properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules like this compound. rjptonline.orgnih.gov These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and biological activities, thereby accelerating the research cycle. nih.govmdpi.com

Key applications in the context of pyrazole chemistry include:

Reaction Prediction and Optimization: ML models are being trained on massive reaction databases to predict the outcomes of chemical reactions, including identifying major products and optimal conditions (catalyst, solvent, temperature). morressier.comresearchgate.netnih.gov For pyrazole synthesis, this can decrease the number of trial-and-error experiments needed, saving time and resources. rjptonline.org While some models trained on one class of reactants (e.g., benzamides) may initially fail to predict outcomes for another (e.g., pyrazoles), transfer learning approaches are being developed to overcome these limitations, even in low-data situations. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. mdpi.com By providing the model with a target profile (e.g., high binding affinity to a specific protein, low toxicity), AI can generate novel pyrazole derivatives for synthesis and testing. crimsonpublishers.com

Property Prediction: AI algorithms can accurately predict the physicochemical properties (e.g., solubility, bioavailability) and biological effects (e.g., toxicity) of new pyrazole compounds before they are even synthesized. nih.govcrimsonpublishers.com Tools like DeepTox can flag potentially toxic candidates early in the discovery process. crimsonpublishers.com This allows chemists to prioritize the synthesis of compounds with a higher likelihood of success. nih.gov

Target Identification and Validation: In drug discovery, AI can analyze biological data to identify and validate new protein targets for which pyrazole-based inhibitors could be developed. annexpublishers.com It can also predict the 3D structure of target proteins, which is crucial for structure-based drug design. nih.gov

| AI/ML Application | Specific Task | Potential Impact on Pyrazole Research | Reference |

|---|---|---|---|

| Reaction Prediction | Predicting major products and yields | Accelerates synthesis of new pyrazole derivatives | rjptonline.orgresearchgate.net |

| De Novo Design | Generating novel molecular structures | Discovery of new pyrazole-based drugs and materials | mdpi.comcrimsonpublishers.com |

| Property Prediction | Forecasting solubility, toxicity, etc. | Reduces late-stage failures by prioritizing promising candidates | nih.gov |

| Target Identification | Identifying novel biological targets | Expands therapeutic applications for pyrazole scaffolds | annexpublishers.com |

Development of Advanced Functional Materials Based on Pyrazole Scaffolds

The unique electronic and structural properties of the pyrazole ring make it an attractive scaffold for the development of advanced functional materials. mdpi.comnumberanalytics.com Research is expanding beyond the traditional focus on pharmaceuticals and agrochemicals to explore applications in materials science.

Emerging research avenues include:

Luminescent Compounds and Sensors: The intrinsic fluorescence of pyrazole scaffolds is being exploited to create fluorescent probes, sensors, and dyes. mdpi.commdpi.com These materials have applications in biological imaging and environmental monitoring. Pyrazole-derived dyes often exhibit good tinctorial strength and brightness. mdpi.com

Optoelectronic Materials: Pyrazoles are being investigated for use in optoelectronic devices due to their electronic properties. mdpi.com This includes the development of organic light-emitting diodes (OLEDs) and other components for electronics.

Energetic Materials: Nitrated pyrazole derivatives are a significant class of energetic materials. nih.gov They are valued for their high heat of formation, high density, and tunable thermal stability, making them potential candidates for use in explosives, propellants, and pyrotechnics with improved performance and lower sensitivity. nih.gov

Conducting Polymers: The pyrazole ring can be incorporated into polymer backbones to create novel conducting polymers with unique electronic and physical properties. numberanalytics.com

Magnetic Nanoparticle-Supported Scaffolds: The synthesis of pyrazole derivatives using magnetic nanoparticles as reusable catalysts is a green and efficient methodology that is gaining traction. researchgate.net This approach simplifies workup processes and aligns with the principles of sustainable chemistry. researchgate.net

Deeper Understanding of Molecular Interactions in Complex Systems

A fundamental understanding of how pyrazole-containing molecules interact with their environment at a molecular level is crucial for rational design. Future research will increasingly rely on a synergy between computational modeling and experimental techniques to elucidate these interactions.

Computational Modeling: Molecular dynamics (MD) simulations and docking studies are powerful tools for investigating the interactions of pyrazole derivatives with biological targets like proteins and enzymes. nih.govscielo.br These methods can predict binding modes, affinities, and the specific amino acid residues involved in the interaction. nih.govresearchgate.net For example, computational studies have been used to understand how N1-substituted pyrazoles interact with B-Raf kinase, revealing the importance of hydrogen-bond networks involving water molecules for binding affinity. nih.gov

Analysis of Non-covalent Interactions: The nitrogen atoms in the pyrazole ring are key participants in hydrogen bonding, which significantly influences the binding of these molecules to biological targets and their self-assembly in materials. mdpi.comresearchgate.net The phenyl group can participate in π-π stacking interactions. researchgate.net Detailed studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, can provide deep insight into these subtle but critical forces. nih.gov

Solvent and Environmental Effects: The surrounding environment, such as the solvent, can have a remarkable influence on molecular interactions and even invert the elution order in chiral separations. nih.govqub.ac.uk MD simulations are being used to study these solvent effects in detail, which is critical for predicting behavior in complex biological systems and for optimizing purification processes. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound (e.g., replacing the bromo group or modifying the phenyl ring) and correlating these changes with activity, researchers can build detailed SAR models. These models, often enhanced by computational analysis, guide the design of next-generation compounds with improved potency and selectivity. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, and how are key intermediates characterized?

The synthesis often involves bromination of pre-functionalized pyrazole precursors. For example, bromo-substituted pyrazoles can be synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. A related method ( ) uses 3-bromo-5-chloropyrazole as an intermediate, reacting with alkylating agents to introduce methyl groups. Key intermediates are characterized using H/C NMR and mass spectrometry to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

High-resolution NMR (e.g., H, C, and 2D COSY/HSQC) is critical for confirming the substitution pattern on the pyrazole ring. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. Infrared spectroscopy (IR) identifies functional groups like C-Br stretches (~550–600 cm). X-ray crystallography provides definitive structural confirmation, as seen in studies using SHELX programs for refinement ( ).